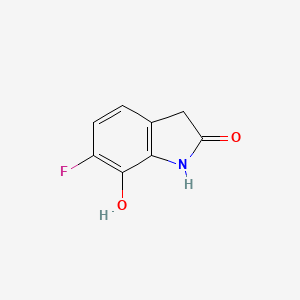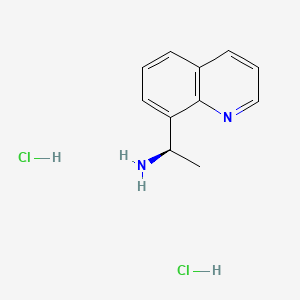![molecular formula C13H16FNO4S B13641428 Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)
Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluorosulfonyl methylating agents. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield simpler hydrocarbons .
Aplicaciones Científicas De Investigación
Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorosulfonyl groups into molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to be reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . This reactivity is the basis for its use in various chemical and biological applications.
Comparación Con Compuestos Similares
Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
Sulfonyl fluorides: These compounds share the fluorosulfonyl group and are used in similar applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other compounds .
Propiedades
Fórmula molecular |
C13H16FNO4S |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
benzyl 2-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H16FNO4S/c14-20(17,18)10-12-7-4-8-15(12)13(16)19-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Clave InChI |
MJTFKYFORJUCRH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)











